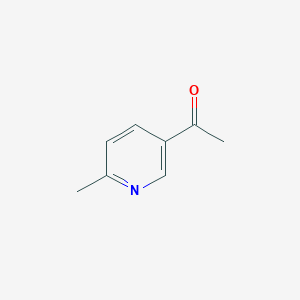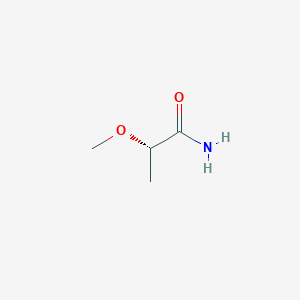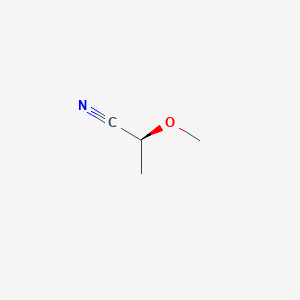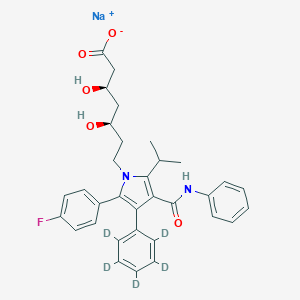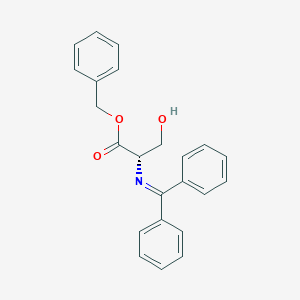
N-Acetyl-L-cysteine Allyl Ester
Overview
Description
N-Acetyl-L-cysteine Allyl Ester is a derivative of N-Acetyl-L-cysteine, which is an acetylated form of the amino acid L-cysteine. This compound is known for its potential antioxidant properties and its ability to act as a precursor to glutathione, a critical antioxidant in the human body. The allyl ester modification enhances the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability.
Mechanism of Action
Target of Action
N-Acetyl-L-cysteine Allyl Ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a compound known for its antioxidant properties . The primary targets of NACAE are likely to be similar to those of NAC, which include various cellular components involved in oxidative stress and inflammation . NAC is also known to be a precursor in the formation of the antioxidant glutathione .
Mode of Action
NACAE, like NAC, is thought to exert its effects primarily through its antioxidant properties . It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within cells . Additionally, NACAE may also inhibit endoplasmic reticulum (ER) stress, which is involved in various neurological diseases .
Biochemical Pathways
NACAE is likely to affect several biochemical pathways due to its antioxidant properties. One key pathway is the glutathione synthesis pathway, where NAC serves as a precursor . By increasing the levels of glutathione, a potent antioxidant, NACAE can enhance the cell’s ability to neutralize ROS . Furthermore, NACAE has been shown to improve the synthesis of nerve growth factor .
Pharmacokinetics
NAC is known to have a bioavailability of about 10% when taken orally . The esterification of the carboxyl group of NAC, as in NACAE, increases its lipophilicity, thus potentially improving its pharmacokinetics .
Result of Action
The primary result of NACAE’s action is the reduction of oxidative stress within cells . This can have several downstream effects, including the protection of cells from damage, reduction of inflammation, and potential neuroprotective effects . In addition, NACAE has been shown to improve the synthesis of nerve growth factor, which could have implications for neurological health .
Action Environment
The action of NACAE can be influenced by various environmental factors. For instance, the presence of ROS in the cellular environment can enhance the antioxidant activity of NACAE . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of NACAE, although specific data on this is currently lacking.
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-cysteine Allyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to improve the synthesis of nerve growth factor, indicating that it interacts with the enzymes involved in this process .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For example, it has been shown to have neurotrophic effects, suggesting that it influences cell function
Molecular Mechanism
It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 42-44°C, suggesting that it is stable under normal laboratory conditions .
Dosage Effects in Animal Models
It is known that it is more bioavailable than standard glutathione and NAC supplements, suggesting that the required dosage might be lower .
Metabolic Pathways
It is known that it is a derivative of the amino acid L-cysteine, suggesting that it may be involved in the metabolism of this amino acid .
Transport and Distribution
It is known that it is soluble in various solvents, suggesting that it may be easily transported and distributed .
Subcellular Localization
It is known that it is a derivative of the amino acid L-cysteine, suggesting that it may be localized in the same compartments or organelles as this amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-cysteine Allyl Ester can be synthesized through the esterification of N-Acetyl-L-cysteine with allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group in N-Acetyl-L-cysteine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: N-Acetyl-L-cysteine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-cysteine Allyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential to enhance cellular antioxidant defenses by increasing glutathione levels.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases and liver disorders.
Industry: Utilized in the formulation of antioxidant supplements and pharmaceuticals
Comparison with Similar Compounds
N-Acetyl-L-cysteine: The parent compound, known for its antioxidant properties and use as a mucolytic agent.
N-Acetyl-L-cysteine Ethyl Ester: Another esterified form with potentially improved bioavailability.
S-Allyl-L-cysteine: A derivative with similar antioxidant properties but different pharmacokinetic profiles
Uniqueness: N-Acetyl-L-cysteine Allyl Ester stands out due to its allyl ester modification, which may offer enhanced lipophilicity and cellular uptake compared to other derivatives. This unique feature could make it more effective in certain therapeutic applications, particularly those requiring efficient cellular delivery of antioxidants .
Properties
IUPAC Name |
prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHKPIFVSKLDQI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


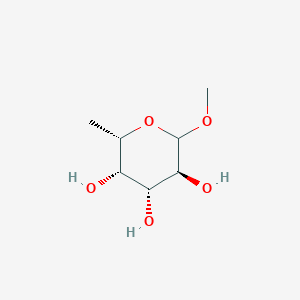
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
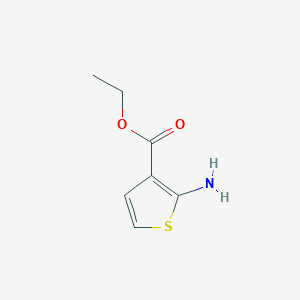
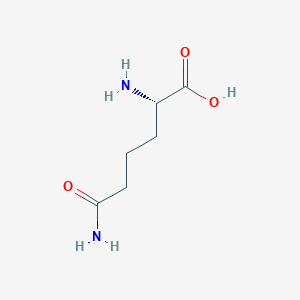
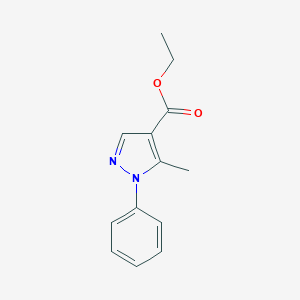
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione](/img/structure/B16499.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)

